(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a bromine atom, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar thiazolidine ring structures.
Bromo-substituted Aromatics: Compounds with bromine atoms attached to aromatic rings.
Dimethylamino-substituted Compounds: Molecules containing dimethylamino groups.
Uniqueness
(5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to the combination of its thiazolidine ring, bromine atom, and dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H11BrN2O2S |
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Molecular Weight |
327.20 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11BrN2O2S/c1-15(2)9-4-3-7(5-8(9)13)6-10-11(16)14-12(17)18-10/h3-6H,1-2H3,(H,14,16,17)/b10-6+ |
InChI Key |
QANNJOPPUUVABX-UXBLZVDNSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)Br |
Origin of Product |
United States |
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